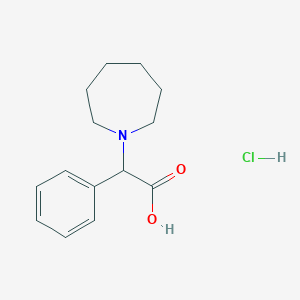
2-(Azepan-1-yl)-2-phenylacetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azepan-1-yl)-2-phenylacetic acid hydrochloride is a chemical compound that features a seven-membered azepane ring attached to a phenylacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)-2-phenylacetic acid hydrochloride typically involves the reaction of azepane with phenylacetic acid under acidic conditions to form the desired product. The reaction is often carried out in the presence of a strong acid such as hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
2-(Azepan-1-yl)-2-phenylacetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The azepane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2-(Azepan-1-yl)-2-phenylacetic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Azepan-1-yl)-2-phenylacetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring and phenylacetic acid moiety can interact with active sites on enzymes, leading to inhibition or activation of their activity. This interaction can modulate various biochemical pathways, resulting in therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-(Piperidin-1-yl)-2-phenylacetic acid hydrochloride
- 2-(Morpholin-1-yl)-2-phenylacetic acid hydrochloride
- 2-(Pyrrolidin-1-yl)-2-phenylacetic acid hydrochloride
Uniqueness
2-(Azepan-1-yl)-2-phenylacetic acid hydrochloride is unique due to its seven-membered azepane ring, which imparts distinct chemical and biological properties compared to its six-membered and five-membered analogs. This structural difference can influence the compound’s binding affinity, selectivity, and overall pharmacological profile.
生物活性
2-(Azepan-1-yl)-2-phenylacetic acid hydrochloride is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features an azepane ring, which is a seven-membered nitrogen-containing heterocycle, combined with a phenylacetic acid moiety. This unique structure contributes to its chemical reactivity and biological interactions.
The mechanism of action for this compound involves its interaction with various biological targets. The azepane ring can modulate receptor activities or enzyme functions, leading to significant biological effects. Its phenyl group enhances membrane permeability, thereby improving bioavailability in biological systems.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression, particularly Nek2 kinase, which plays a crucial role in cell cycle regulation .
- Anti-inflammatory Effects : There is evidence suggesting that the compound may modulate inflammatory responses by influencing cytokine production .
Study 1: Anticancer Activity
In a study examining the inhibition of Nek2 kinase, compounds structurally related to this compound showed promising results. The IC50 values indicated effective inhibition at low concentrations, suggesting potential as a therapeutic agent in oncology .
Study 2: Antimicrobial Properties
A series of tests conducted on various derivatives demonstrated that modifications to the azepane ring could enhance antimicrobial efficacy. The compound's ability to disrupt bacterial cell membranes was highlighted as a key mechanism of action .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
2-(azepan-1-yl)-2-phenylacetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c16-14(17)13(12-8-4-3-5-9-12)15-10-6-1-2-7-11-15;/h3-5,8-9,13H,1-2,6-7,10-11H2,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMAKBAAHNSHMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(C2=CC=CC=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














